molecular formula C15H17N5O B6625765 N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine

N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B6625765
M. Wt: 283.33 g/mol
InChI Key: DDZKBNCZIBSPQU-UHFFFAOYSA-N
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Description

N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Properties

IUPAC Name

N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-10-13-7-12(9-17-15(13)20(2)19-10)16-8-11-5-4-6-14(18-11)21-3/h4-7,9,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKBNCZIBSPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)NCC3=NC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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